methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
Brand Name: Vulcanchem
CAS No.: 128579-70-4
VCID: VC0145571
InChI: InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22)
SMILES: CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Molecular Formula: C16H20N4O3
Molecular Weight: 316.35 g/mol

methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate

CAS No.: 128579-70-4

Main Products

VCID: VC0145571

Molecular Formula: C16H20N4O3

Molecular Weight: 316.35 g/mol

methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate - 128579-70-4

CAS No. 128579-70-4
Product Name methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
Molecular Formula C16H20N4O3
Molecular Weight 316.35 g/mol
IUPAC Name methyl N-[6-(4-methylpiperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate
Standard InChI InChI=1S/C16H20N4O3/c1-10-5-7-20(8-6-10)14(21)11-3-4-12-13(9-11)18-15(17-12)19-16(22)23-2/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19,22)
Standard InChIKey UTWWDXILWODSED-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Canonical SMILES CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Synonyms CDRI 87-144
CDRI-87-144
methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate
PubChem Compound 131013
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator